molecular formula C12H26 B14539549 3,5,6-Trimethylnonane CAS No. 62184-26-3

3,5,6-Trimethylnonane

Cat. No.: B14539549
CAS No.: 62184-26-3
M. Wt: 170.33 g/mol
InChI Key: HMCPPWBQUPZETF-UHFFFAOYSA-N
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Description

3,5,6-Trimethylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethylnonane can be achieved through various organic synthesis techniques. One common method involves the alkylation of smaller alkanes using organometallic reagents. For example, the reaction of 3,5-dimethylhexane with methylmagnesium bromide (Grignard reagent) under controlled conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. One such method is the catalytic hydrogenation of unsaturated hydrocarbons in the presence of a metal catalyst like palladium or platinum. This process ensures the selective addition of hydrogen atoms to the carbon-carbon double bonds, resulting in the formation of the desired alkane.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethylnonane undergoes various chemical reactions typical of alkanes:

    Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Although alkanes are already fully reduced, they can participate in hydrogenation reactions under specific conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of ultraviolet light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium, platinum)

    Substitution: Chlorine (Cl2) or bromine (Br2) with ultraviolet light or heat

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: No significant change as alkanes are already reduced

    Substitution: Haloalkanes (e.g., 3-chloro-5,6-dimethylnonane)

Scientific Research Applications

3,5,6-Trimethylnonane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of lubricants and other industrial products.

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylnonane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. These properties make it useful in various applications, such as in the stabilization of hydrophobic compounds in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,7-Trimethylnonane
  • 3,5,7-Trimethylnonane
  • 3,3,6-Trimethylnonane

Uniqueness

3,5,6-Trimethylnonane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s boiling point, solubility, and reactivity compared to other trimethylnonane isomers.

Properties

CAS No.

62184-26-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,5,6-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-8-11(4)12(5)9-10(3)7-2/h10-12H,6-9H2,1-5H3

InChI Key

HMCPPWBQUPZETF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)CC(C)CC

Origin of Product

United States

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